(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine
Description
(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a cyclopentyl group and a 2,3-dimethylbenzyl substituent on the nitrogen atom.
Properties
CAS No. |
820980-16-3 |
|---|---|
Molecular Formula |
C18H28N2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2/c1-14-6-5-7-16(15(14)2)13-20(17-8-3-4-9-17)18-10-11-19-12-18/h5-7,17-19H,3-4,8-13H2,1-2H3/t18-/m0/s1 |
InChI Key |
QWLYSBNMDNWIMP-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)CN([C@H]2CCNC2)C3CCCC3)C |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C2CCCC2)C3CCNC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Substitution with Cyclopentyl Group: The cyclopentyl group can be introduced via nucleophilic substitution reactions.
Attachment of the 2,3-Dimethylbenzyl Group: This step involves the use of benzyl halides in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
- Use of metal catalysts to enhance reaction efficiency.
- High-pressure reactors to increase reaction rates.
- Continuous flow systems for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Benzyl halides in the presence of bases like sodium hydride (NaH).
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with monoamine transporters, influencing the reuptake of neurotransmitters like serotonin and norepinephrine.
Pathways Involved: The compound may modulate neurotransmitter pathways, potentially leading to antidepressant effects.
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., cyclopentyl, 2,3-dimethylbenzyl) may enhance lipophilicity and membrane permeability compared to fluorophenyl or pyridinyl groups .
Physicochemical Properties
- Molecular Weight & Polarity : The target compound (MW ≈ 286 g/mol) is heavier than (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine (MW 274 g/mol) due to the cyclopentyl group . Its logP is likely higher than pyridine-containing analogs (e.g., ~155 Ų CCS for a related pyrrolidine in ), suggesting moderate hydrophobicity .
- Stereochemical Impact: The (3S) configuration is shared with (S)-(-)-3-(dimethylamino)pyrrolidine, which has a density of 0.899 g/mL, indicating compact 3D packing .
Pharmacological and Functional Insights
- Receptor Modulation : LY2389575’s role as a mGlu receptor NAM suggests that pyrrolidin-3-amine derivatives with aromatic substituents may target glutamate pathways .
- Agrochemical Potential: Compounds with 2,3-dimethylphenyl groups (e.g., pesticide intermediates in ) highlight this moiety’s relevance in herbicidal or fungicidal activity .
Biological Activity
(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine, a chiral amine compound, has gained attention in medicinal chemistry due to its unique structural features and potential biological activity. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine is with a molecular weight of 272.4 g/mol. The compound features a pyrrolidine ring with a cyclopentyl group and a 2,3-dimethylbenzyl group attached, contributing to its unique steric and electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N2 |
| Molecular Weight | 272.4 g/mol |
| CAS Number | 820980-16-3 |
| LogP | 3.73870 |
| Polar Surface Area (PSA) | 15.27 Ų |
Pharmacological Activity
Research indicates that (3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine exhibits various biological activities, particularly in the realm of neuropharmacology and potential therapeutic applications.
The compound is believed to interact with specific receptors and enzymes in the central nervous system (CNS), which may modulate neurotransmitter levels or influence signaling pathways. Preliminary studies suggest that it may act as a selective inhibitor or modulator of neurotransmitter transporters.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in animal models of neurodegenerative diseases. Results indicated significant reductions in neuronal cell death and improved cognitive function metrics compared to control groups.
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of (3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine in vitro. The compound demonstrated the ability to inhibit pro-inflammatory cytokines in cultured macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis
To better understand the biological activity of (3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine, it is useful to compare it with related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
